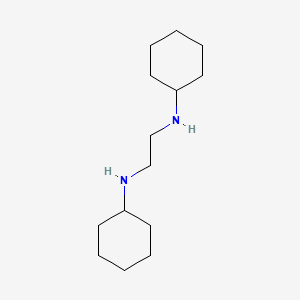

1,2-Ethanediamine, N,N'-dicyclohexyl-

货号 B1267002

分子量: 224.39 g/mol

InChI 键: JMRWVHXGVONXEZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07741478B2

Procedure details

To a chilled suspension of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (50 gm) in a mixture of tetrahydrofuran (250 ml) and water (31.5 ml), triethylamine (45 gm) was added drop-wise at 20±2° C. over 30-45 minutes. 2-mercaptobenzothiazolyl (Z)-(2-aminothiazol-4-yl)-2-(trityloxyimino)acetate (130 gm) was added to the clear solution and the resulting mixture was stirred at 32±2° C. for 4-6 hours. The reaction was monitored by HPLC. After the completion of reaction, THF was completely removed under vacuum at 28-30° C. To the concentrated mass, acetone (300 mL) was added and stirred at 30° C., 1:1 Hydrochloric acid (200 mL) was added and the temperature was raised to 63-64° C. At this temperature, it was refluxed for about 35 min and then cold acetone of 1.8 Liter dumped to the reaction mass to bring down the temperature to 30° C., EDTA (0.5 g) was added and stirred for 10 min at 30-35° C., pH of the solution was adjusted to 2.5 using Triethyl amine (100 mL) at 30-35° C. To the reaction mixture hot solution of N,N′-Dicyclohexylethylenediamine (DDA) 40.0 g in Isopropyl alcohol (100 mL) was added slowly to adjust the pH of the solution 5.5 and stirred for 1.0 hour at 30-35° C. The precipitated material was filtered, washed with acetone and dried under vacuum at ˜40° C. to get N,N′-Dicyclohexylethylenediamine salt of 7β-[2-(2-amino-4-thiazolyl)-2-(Z-hydroxyimino)acetamido]-3-vinyl-3-cephem-4-carboxylic acid. Step-ii

Quantity

130 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH:2]1[C:14](=[O:15])[N:4]2[C:5]([C:11]([OH:13])=[O:12])=[C:6]([CH:9]=[CH2:10])[CH2:7][S:8][C@H:3]12.[CH2:16](N(CC)CC)C.[NH2:23][C:24]1[S:25][CH:26]=[C:27](/[C:29](=[N:43]/[O:44]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)/[C:30](O[C:33]2[C:38]3N=C(S)S[C:37]=3[CH:36]=[CH:35][CH:34]=2)=[O:31])[N:28]=1>O1CCCC1.O>[CH:5]1([NH:4][CH2:14][CH2:2][NH:1][CH:33]2[CH2:38][CH2:37][CH2:36][CH2:35][CH2:34]2)[CH2:6][CH2:9][CH2:10][CH2:16][CH2:11]1.[NH2:23][C:24]1[S:25][CH:26]=[C:27](/[C:29](=[N:43]/[OH:44])/[C:30]([NH:1][C@@H:2]2[C:14](=[O:15])[N:4]3[C:5]([C:11]([OH:13])=[O:12])=[C:6]([CH:9]=[CH2:10])[CH2:7][S:8][C@H:3]23)=[O:31])[N:28]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1[C@@H]2N(C(=C(CS2)C=C)C(=O)O)C1=O

|

Step Two

|

Name

|

|

|

Quantity

|

130 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1SC=C(N1)/C(/C(=O)OC1=CC=CC2=C1N=C(S2)S)=N/OC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2

|

Step Three

|

Name

|

|

|

Quantity

|

45 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

31.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

32 (± 2) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was stirred at 32±2° C. for 4-6 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added drop-wise at 20±2° C. over 30-45 minutes

|

|

Duration

|

37.5 (± 7.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was completely removed under vacuum at 28-30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the concentrated mass, acetone (300 mL) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 30° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1:1 Hydrochloric acid (200 mL) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was raised to 63-64° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

At this temperature, it was refluxed for about 35 min

|

|

Duration

|

35 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 30° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

EDTA (0.5 g) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 10 min at 30-35° C.

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 2.5 using Triethyl amine (100 mL) at 30-35° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the reaction mixture hot solution of N,N′-Dicyclohexylethylenediamine (DDA) 40.0 g in Isopropyl alcohol (100 mL) was added slowly

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1.0 hour at 30-35° C

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated material was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at ˜40° C.

|

Outcomes

Product

Details

Reaction Time |

5 (± 1) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)NCCNC1CCCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1SC=C(N1)/C(/C(=O)N[C@H]1[C@@H]2N(C(=C(CS2)C=C)C(=O)O)C1=O)=N/O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |